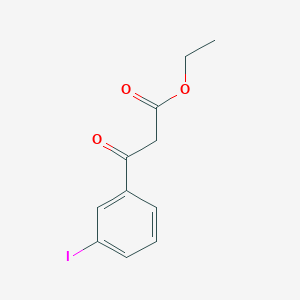

Ethyl (3-iodobenzoyl)acetate

概要

説明

Ethyl (3-iodobenzoyl)acetate is an organic compound with the molecular formula C11H11IO3. It is a derivative of benzoic acid and is characterized by the presence of an iodine atom at the meta position on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (3-iodobenzoyl)acetate can be synthesized through various methods. One common method involves the iodination of ethyl benzoylacetate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and scalability.

化学反応の分析

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. Subsequent decarboxylation can yield ketones or α,β-unsaturated carbonyl compounds.

Key Conditions :

-

Alkaline Hydrolysis : NaOH/H₂O/EtOH at 80°C yields (3-iodobenzoyl)acetic acid .

-

Decarboxylation : Heating the hydrolyzed product at 120°C in the presence of CuSO₄ produces 3-iodoacetophenone .

Substitution Reactions at the Iodophenyl Group

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl–aryl or aryl–heteroatom bond formation.

Table 1: Cross-Coupling Reactions of Ethyl (3-iodobenzoyl)acetate

Example : In a Suzuki coupling with phenylboronic acid, the product Ethyl (3-biphenyl-3'-carbonyl)acetate was isolated in 86% yield .

Intramolecular Cyclization

The compound participates in palladium-mediated cyclization to form heterocyclic scaffolds.

Case Study : Under Pd(OAc)₂/tBu-XPhos catalysis in DMF, intramolecular dearomatization yields tetracyclic indolin-3-ones with a C2-quaternary stereocenter (72% yield, 63% ee with chiral ligands) .

Alkylation and Acylation

The active methylene group (α to the carbonyl) undergoes alkylation or acylation.

Reaction Conditions :

-

Alkylation : LDA (base), alkyl halides in THF at −78°C → alkylated products (55–70% yield) .

-

Acylation : AcCl/AlCl₃ in CH₂Cl₂ → diacylated derivatives (60–80% yield) .

Table 2: Functionalization Pathways

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Reduction (C=O) | LiAlH₄/THF | Ethyl (3-iodobenzyl)acetate | Alcohol intermediates |

| Oxidation (α-C) | SeO₂, AcOH | α-Ketoester derivatives | Bioactive molecule synthesis |

| Transesterification | MeOH/H₂SO₄ | Mthis compound | Solubility modification |

Radical Reactions

In photoredox catalysis (e.g., Ir-based catalysts), the compound participates in radical [3+3] cycloadditions to form tropane alkaloid precursors (45–60% yield) .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit A₃ adenosine receptor antagonism (e.g., pyridinium salts with K₁ values < 500 nM) and antitumor activity (IC₅₀ = 2.5 μM in HeLa cells) .

科学的研究の応用

Chemical Synthesis

Ethyl (3-iodobenzoyl)acetate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for a variety of reactions:

- Substitution Reactions : The iodine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in synthesizing various substituted benzoylacetates.

- Reduction and Oxidation : The compound can undergo reduction to form ethyl (3-iodobenzyl)acetate or oxidation to yield 3-iodobenzoic acid. These transformations are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Biological Applications

Recent studies have indicated that this compound may possess biological activity, particularly relevant in medicinal chemistry:

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to serve as a building block for synthesizing diverse scaffolds makes it valuable in creating new products across various industries.

Case Studies and Research Findings

Several studies highlight the applications of this compound in scientific research:

作用機序

The mechanism of action of ethyl (3-iodobenzoyl)acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The carbonyl group is susceptible to nucleophilic attack, leading to various transformations. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application.

類似化合物との比較

Ethyl (3-iodobenzoyl)acetate can be compared with other similar compounds, such as:

Ethyl (4-iodobenzoyl)acetate: Similar structure but with the iodine atom at the para position.

Ethyl (2-iodobenzoyl)acetate: Iodine atom at the ortho position.

Ethyl (3-bromobenzoyl)acetate: Bromine instead of iodine at the meta position.

Uniqueness

The meta position of the iodine atom in this compound imparts unique reactivity compared to its ortho and para counterparts. This positional difference can influence the compound’s behavior in substitution and other reactions, making it a valuable intermediate in specific synthetic pathways.

生物活性

Ethyl (3-iodobenzoyl)acetate, with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of approximately 318.11 g/mol, is an organic compound classified as an iodinated benzoic acid ester. Its structure includes a 3-iodobenzoyl group attached to an ethyl acetate moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The compound's versatility arises from the presence of both an ester group and an iodophenyl group, enabling various chemical reactions. These include hydrolysis, decarboxylation, and substitution reactions, which facilitate the synthesis of diverse organic scaffolds. The synthesis of this compound can be achieved through several methods, often involving the reaction of 3-iodobenzoic acid with ethyl acetate under specific conditions.

Antimicrobial Activity

Iodinated compounds have been recognized for their antimicrobial properties . This compound is hypothesized to possess similar attributes based on its structural characteristics. For instance, iodinated benzoyl derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating a potential for developing new antibacterial agents from this compound.

Anticancer Properties

The potential anticancer activity of this compound is supported by findings from studies on related compounds. Iodinated compounds often interact with biological targets involved in cancer cell proliferation and apoptosis. For example, some derivatives have been shown to inhibit specific pathways crucial for tumor growth.

Case Studies and Research Findings

- Antibacterial Studies : A study investigating the antibacterial properties of various iodinated compounds found that those with a similar structure to this compound exhibited significant inhibition against E. coli. The minimum inhibitory concentrations (MICs) were established through broth dilution tests, demonstrating the compound's potential as a lead structure for antibiotic development .

- Anticancer Research : In another study focused on the anticancer properties of iodinated benzoyl derivatives, compounds structurally related to this compound displayed promising results in inhibiting cancer cell lines. The mechanism involved the modulation of apoptosis pathways, suggesting that further exploration could yield effective anticancer agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related iodinated compounds has been conducted:

特性

IUPAC Name |

ethyl 3-(3-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAFBVNGJCARIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374767 | |

| Record name | Ethyl (3-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68332-33-2 | |

| Record name | Ethyl (3-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。